(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological conditions. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that acts by binding to the S1P receptor and inhibiting the migration of immune cells from lymph nodes, thus reducing inflammation and immune responses.
Scientific Research Applications
Palladium-Catalyzed Alkenation
A palladium-catalyzed direct alkenation of thiophenes and furans, including compounds similar to (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, has been developed. This process involves regioselective C–H bond functionalization in the presence of AgOAc and pyridine, allowing for the oxidative coupling reactions with olefinic substrates like acrylates and acrylamides to yield mono-alkenylated products. The (E)-isomers were predominantly isolated, suggesting a specific utility in synthesizing geometrically defined alkenes (Zhao et al., 2009).
Intramolecular Cyclization
Research on alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related to the compound of interest, showed that they undergo intramolecular cyclization to form various dihydrothiopyrano[3,4-b]furans upon reaction. This indicates the compound's potential in synthesizing novel heterocyclic structures through cyclization processes (Pevzner, 2021).
Organic Light-Emitting Diodes (OLEDs)
A novel furo[3,2-c]pyridine-based iridium complex, related in structure to the compound , demonstrated significant improvements in external quantum efficiency (EQE) for OLED applications. This suggests potential applications of similar compounds in developing high-performance OLED materials (Yan et al., 2017).
Enantioselective Ene-Reduction
The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi was reported, showcasing the bio-catalytic applications of similar compounds in synthesizing enantiomerically enriched products. This highlights the compound's relevance in green chemistry and biocatalysis (Jimenez et al., 2019).
Hydrogen Transfer Polymerization
Investigations into the interaction between acrolein and acrylamide for anionic copolymerization, relevant to the synthesis and polymerization behavior of this compound, have provided insights into the mechanisms of hydrogen transfer polymerization. This research could inform the development of novel polymeric materials (Yamashita et al., 1984).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRGTWRZLOKDI-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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